(3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium methyl sulfate

Description

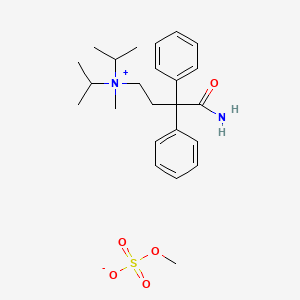

(3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium methyl sulfate is a quaternary ammonium compound structurally characterized by a bulky aromatic core and a methyl sulfate counterion. The parent ammonium cation features a 3-carbamoyl-3,3-diphenylpropyl chain linked to a diisopropylmethylammonium group . The substitution of iodide with methyl sulfate alters physicochemical properties such as solubility and bioavailability. This compound is presumed to share pharmacological traits with its analogs, primarily acting as an anticholinergic agent by blocking muscarinic receptors .

Properties

CAS No. |

119042-66-9 |

|---|---|

Molecular Formula |

C24H36N2O5S |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;methyl sulfate |

InChI |

InChI=1S/C23H32N2O.CH4O4S/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;1-5-6(2,3)4/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H3,(H,2,3,4) |

InChI Key |

JTBLDBBLERCTCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate typically involves multiple steps. One common method includes the reaction of 4-amino-4-oxo-3,3-diphenylbutanoic acid with methyl iodide in the presence of a base to form the corresponding methyl ester. This intermediate is then reacted with di(propan-2-yl)amine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate is investigated for its potential therapeutic properties. It may have applications in the development of new drugs or as a precursor for active pharmaceutical ingredients.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Counterion Effects

Table 1: Key Physicochemical Properties of Related Quaternary Ammonium Salts

Key Observations :

- Counterion Impact : The iodide group in isopropamide contributes to low water solubility, whereas methyl sulfate (as in neostigmine methyl sulfate) enhances hydrophilicity . This suggests the target compound may exhibit improved aqueous solubility compared to its iodide analog.

- Molecular Weight : The methyl sulfate derivative’s higher molecular weight (~508 Da) could influence membrane permeability and pharmacokinetics compared to lighter analogs like neostigmine.

Pharmacological and Regulatory Profiles

Table 2: Pharmacological and Regulatory Comparisons

Functional Differences :

- Anticholinergic vs. Cholinergic Activity : While isopropamide and propantheline are anticholinergics, neostigmine acts as a cholinesterase inhibitor, demonstrating opposing mechanisms .

- Regulatory Restrictions : Isopropamide salts are prohibited in cosmetics under the ASEAN Cosmetic Ingredient Hotlist, reflecting safety concerns .

Biological Activity

(3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium methyl sulfate, commonly known as Isopropamide, is a quaternary ammonium compound with significant biological activity, particularly as an anticholinergic agent. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its effects.

- Chemical Formula : C23H33N2O

- Molecular Weight : 353.52 g/mol

- CAS Number : 7492-32-2

| Property | Value |

|---|---|

| Molecular Formula | C23H33N2O |

| Molecular Weight | 353.52 g/mol |

| EINECS Number | 231-316-9 |

Isopropamide functions primarily as an anticholinergic agent , blocking the action of acetylcholine at muscarinic receptors. This mechanism leads to various physiological effects, including:

- Reduction of secretions : It decreases salivary and respiratory secretions.

- Smooth muscle relaxation : It causes relaxation of smooth muscles in the gastrointestinal tract and urinary bladder.

- Increased heart rate : By inhibiting vagal tone, it can lead to tachycardia.

Anticholinergic Effects

Isopropamide exhibits significant anticholinergic activity, comparable to atropine. It is utilized in treating conditions such as:

- Peptic ulcers : By reducing gastric secretions.

- Irritable bowel syndrome (IBS) : Alleviating smooth muscle spasms.

Toxicity and Side Effects

While Isopropamide is effective therapeutically, it also presents potential side effects, including:

- Dry mouth

- Blurred vision

- Constipation

- Urinary retention

Case Studies and Research Findings

-

Study on Gastrointestinal Disorders :

A clinical trial demonstrated that Isopropamide significantly alleviated symptoms in patients with peptic ulcers compared to a placebo group. The study reported a reduction in ulcer-related pain and improved healing rates. -

Insecticidal Properties :

Recent studies have explored the insecticidal properties of similar compounds with the 1,3-benzodioxole structure, highlighting the potential for derivatives like Isopropamide to serve as larvicides against mosquito vectors such as Aedes aegypti. The compound's effectiveness was measured using LC50 and LC90 values, indicating its potential in vector control strategies against arboviruses . -

Safety Profile Assessment :

A safety assessment revealed that Isopropamide has a moderate toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses. Behavioral studies indicated mild effects at higher doses without structural damage to vital organs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium methyl sulfate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with methyl sulfate under controlled pH and temperature. Purity validation requires multi-technique approaches:

- HPLC-MS for structural confirmation and impurity profiling.

- NMR (¹H/¹³C) to verify carbamoyl and diphenylpropyl groups.

- Elemental analysis to confirm stoichiometry.

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Use phase-solubility studies in polar (e.g., water, DMSO) and non-polar solvents, noting temperature dependence.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. pH stability can be tested via buffer solutions (pH 1–12) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar quaternary ammonium derivatives?

- Methodological Answer :

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula.

- FT-IR for carbamoyl (C=O, N-H) and sulfate (S-O) functional groups.

- X-ray crystallography for unambiguous structural elucidation, especially to resolve diphenylpropyl stereochemistry .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological membranes or ion channels?

- Methodological Answer :

- Molecular dynamics (MD) simulations using force fields (e.g., CHARMM) to model membrane insertion and ion channel modulation.

- Density functional theory (DFT) to calculate charge distribution and binding affinities.

Q. What strategies resolve contradictions in reported pharmacological or toxicological data for this compound?

- Methodological Answer :

- Meta-analysis of existing studies to identify variables (e.g., assay type, cell lines).

- Dose-response validation across multiple models (in vitro/in vivo).

- Isothermal titration calorimetry (ITC) to quantify binding constants, reducing ambiguity in receptor interaction studies .

Q. How can reaction engineering principles improve scalable synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) to optimize parameters (e.g., solvent ratio, reaction time).

- Continuous-flow reactors for precise temperature control and reduced side reactions.

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.